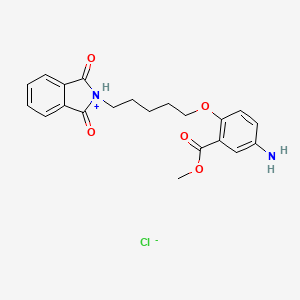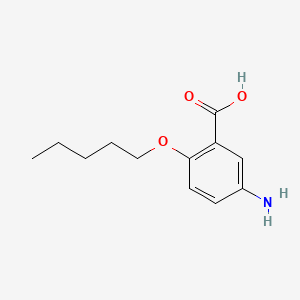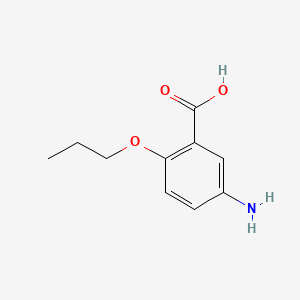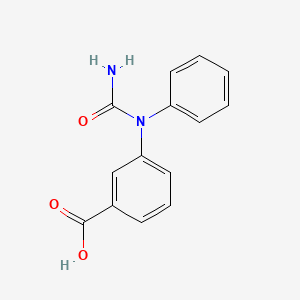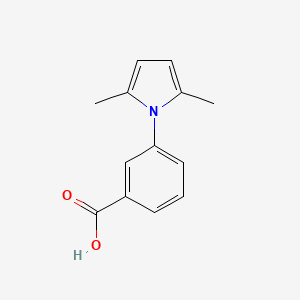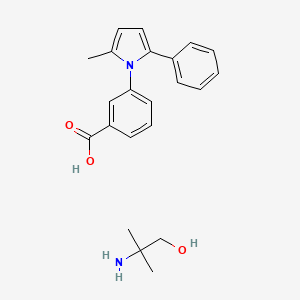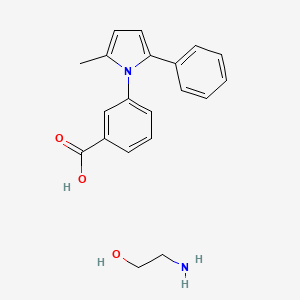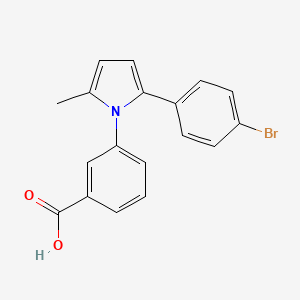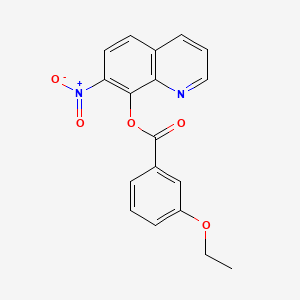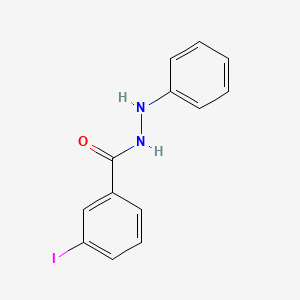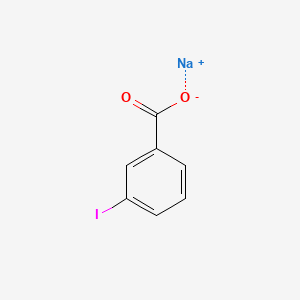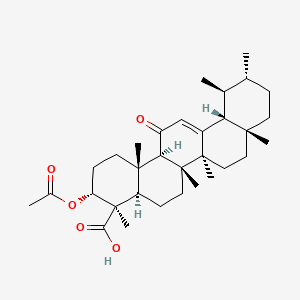
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid
Overview
Description
- AKBA, also known as 3-O-Acetyl-11-keto-β-boswellic acid, belongs to the class of triterpenoids.
- It is derived from the resin of Boswellia serrata and Boswellia carteri Birdw.
- AKBA has gained attention for its anti-inflammatory properties and unique biological activities .
Mechanism of Action
Target of Action
3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid, the main active component of frankincense . It primarily targets 5-lipoxygenase , an enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. AKBA also inhibits topoisomerase I , an enzyme that alters DNA structure during transcription, and NF-κB signaling , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Pharmacokinetics
The therapeutic use of AKBA is often hindered by its poor pharmacokinetic properties . Studies have shown that co-administration strategies can facilitate the oral absorption and distribution of akba, leading to improved bioavailability .
Result of Action
AKBA has a variety of physiological actions, including anti-infection, anti-tumor, and antioxidant effects . It has been found to have neuroprotective properties against ischemic injury in both in vitro and in vivo studies . AKBA also displays antibacterial and anti-biofilm activities against Staphylococcus epidermidis and S. aureus .
Action Environment
The action of AKBA can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in Piper longum extract, can enhance the bioavailability of AKBA . Furthermore, the efficacy and stability of AKBA can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
AKBA interacts with several enzymes and proteins. It is known to inhibit the enzyme 5-lipoxygenase in a selective, enzyme-directed, nonredox, and noncompetitive manner . It also activates nuclear factor erythroid-2-related factor 2 (Nrf2), exerting neuroprotective properties against ischemic injury .
Cellular Effects
AKBA has been shown to have various effects on cells. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of certain human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .
Molecular Mechanism
At the molecular level, AKBA exerts its effects through several mechanisms. It binds as an allosteric partial inhibitor to 5-lipoxygenase, initiating a shift in regioselectivity of the catalyzed reaction . It also modulates multiple signaling pathways, including the NF-κB, Nrf2/HO-1, and ERK pathways .
Temporal Effects in Laboratory Settings
Over time, AKBA has been observed to have long-term effects on cellular function. For example, it has been shown to promote nerve repair and regeneration after injury, protect against ischemic brain injury and aging, inhibit neuroinflammation, ameliorate memory deficits, and alleviate neurotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of AKBA vary with different dosages. For instance, in a sciatic nerve-crush injury model in rats, the intraperitoneal injection of 1.5, 3, and 6 mg/kg AKBA every three days increased the expression of pERK1/2 in Schwann cells and promoted nerve repair .
Metabolic Pathways
AKBA is involved in several metabolic pathways. Its major metabolic pathways are deacetylation to form KBA and hydroxylation . It interacts with carboxylesterase 2 (CE2), which selectively catalyzes the deacetylation of AKBA to form KBA .
Transport and Distribution
AKBA is highly lipophilic, allowing it to readily pass the blood-brain barrier . This property facilitates its transport and distribution within cells and tissues.
Subcellular Localization
Given its lipophilic nature and its ability to pass the blood-brain barrier, it can be inferred that it may localize in lipid-rich areas of the cell .
Preparation Methods
- Synthesis of AKBA involves extraction from Boswellia resin.
- Industrial production methods may include solvent extraction, chromatography, and purification.
- Specific reaction conditions and synthetic routes are proprietary, but the compound is commercially available.
Chemical Reactions Analysis
- AKBA undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: AKBA can participate in substitution reactions.
- Common reagents include oxidizing agents, reducing agents, and Lewis acids.
- Major products include modified AKBA derivatives with altered functional groups.
Scientific Research Applications
Anti-Inflammatory: AKBA inhibits leukotriene synthesis and exhibits anti-inflammatory effects.
Neuroprotection: AKBA protects neurons from ischemic injury via the Nrf2/HO-1 pathway.
Anti-Cancer: It induces apoptosis in cancer cells, including brain tumors, leukemia, and colon cancer.
Angiogenesis Inhibition: AKBA may impact tumor angiogenesis.
Other Fields: Research explores its potential in wound healing, arthritis, and more.
Comparison with Similar Compounds
- AKBA stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties.
- Similar compounds include other boswellic acids (e.g., beta-boswellic acid, keto-beta-boswellic acid), but AKBA’s specific effects differentiate it.
Properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGKOVEOFBCAU-BCDBGHSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303401 | |
| Record name | Acetyl-11-keto-β-boswellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67416-61-9 | |
| Record name | Acetyl-11-keto-β-boswellic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67416-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-11-ketoboswellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067416619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl-11-keto-β-boswellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETYL-11-KETO-.BETA.-BOSWELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS16QT99Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



